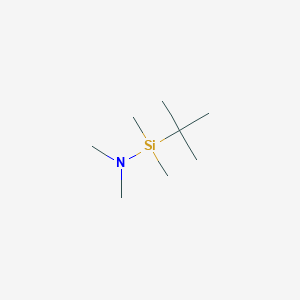
N-(Tert-butyldimethylsilyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Tert-butyldimethylsilyl)dimethylamine is an organic compound with the empirical formula C8H21NSi. It is also known as N,N-Dimethyl-tert-butyldimethylsilylamine. This compound is a silylating agent, which means it is used to introduce silyl groups into other molecules. Silyl groups are important in organic synthesis because they can protect functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Tert-butyldimethylsilyl)dimethylamine can be synthesized through the reaction of tert-butyldimethylsilyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Tert-butyldimethylsilyl)dimethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alcohols to form silyl ethers, which are useful in protecting hydroxyl groups during synthesis.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Conditions: Reactions typically occur under anhydrous conditions to prevent hydrolysis of the silyl group.
Major Products
The major products formed from reactions involving this compound are silyl ethers and other silylated derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
N-(Tert-butyldimethylsilyl)dimethylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Tert-butyldimethylsilyl)dimethylamine involves the transfer of the silyl group to a target molecule. This process typically occurs through a nucleophilic substitution reaction, where the silyl group replaces a hydrogen atom or another functional group on the target molecule . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Another silylating agent used for similar purposes but with different reactivity and selectivity.
Hexamethyldisilazane: Used for silylation of hydroxyl groups, often in the presence of a catalyst.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Used in GC-MS analysis for derivatization of various compounds.
Uniqueness
N-(Tert-butyldimethylsilyl)dimethylamine is unique due to its specific steric and electronic properties, which make it particularly effective for protecting functional groups in complex organic synthesis . Its stability and reactivity profile differ from other silylating agents, providing distinct advantages in certain applications .
Propriétés
Numéro CAS |
66365-05-7 |
|---|---|
Formule moléculaire |
C8H21NSi |
Poids moléculaire |
159.34 g/mol |
Nom IUPAC |
N-[tert-butyl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H21NSi/c1-8(2,3)10(6,7)9(4)5/h1-7H3 |
Clé InChI |
AXRMDDYNVPVLLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
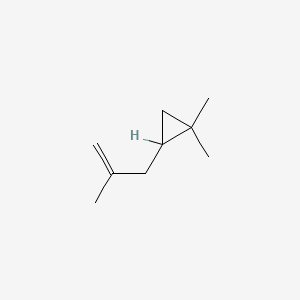
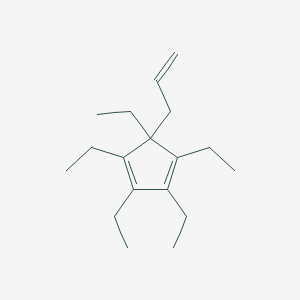

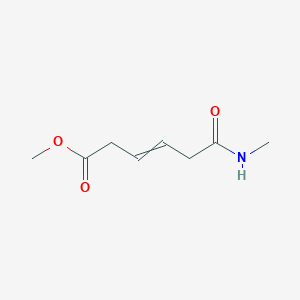
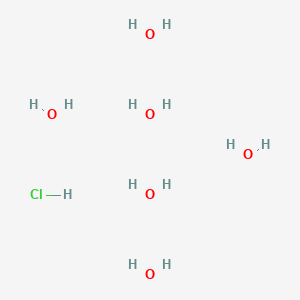
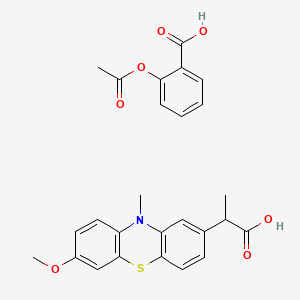

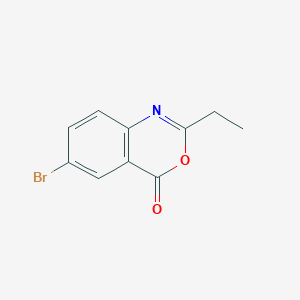

![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
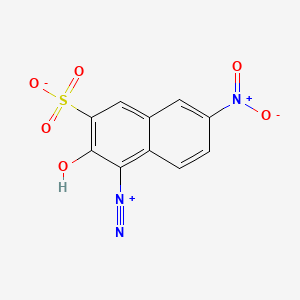
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
